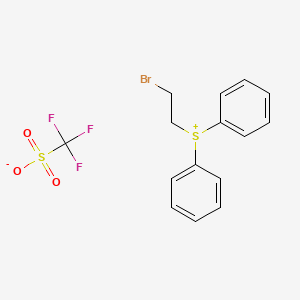

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNFOVPRAUGNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrF3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649003 | |

| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247129-85-7 | |

| Record name | Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Reagent: A Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

CAS Number: 247129-85-7

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic design and application of highly reactive intermediates are paramount to the efficient construction of complex molecular architectures. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a stable, crystalline solid, has emerged as a important reagent, primarily serving as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate.[1] This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and a comprehensive overview of its diverse applications in contemporary drug discovery and chemical research. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower researchers in leveraging this potent electrophilic building block.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 247129-85-7 | , |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | , |

| Molecular Weight | 443.30 g/mol | , |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85-90 °C | |

| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | |

| Storage | 4°C, sealed storage, away from moisture. |

Safety Profile:

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[2]

The Core of Reactivity: In Situ Generation of Diphenylvinylsulfonium Triflate

The primary utility of this compound lies in its role as a stable precursor to diphenylvinylsulfonium triflate, a potent Michael acceptor.[1] This in-situ generation is crucial as the vinylsulfonium salt itself is a less stable oil, making the crystalline bromoethyl precursor far more convenient for storage and handling.[1] Upon treatment with a non-nucleophilic base, the title compound undergoes an elimination reaction to furnish the highly electrophilic vinylsulfonium species.

Caption: In-situ generation of the reactive vinylsulfonium salt.

This transiently generated vinylsulfonium salt readily undergoes conjugate addition by a wide range of nucleophiles, leading to the formation of a sulfur ylide intermediate. This intermediate is the linchpin for a variety of subsequent transformations, including cyclizations and annulations, which are central to the synthesis of diverse heterocyclic frameworks.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a robust two-step procedure commencing from readily available 2-bromoethanol.[4][5] The causality behind this experimental design lies in the creation of a highly labile leaving group (triflate) on the ethyl backbone, which is subsequently displaced by a soft nucleophile (diphenyl sulfide).

Step 1: Synthesis of 2-Bromoethyl trifluoromethanesulfonate

Caption: Step 1: Triflation of 2-bromoethanol.

Protocol:

-

To a solution of 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.05 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2-bromoethyl trifluoromethanesulfonate is typically used in the next step without further purification.[5]

Expertise & Experience: The use of pyridine is critical to neutralize the triflic acid byproduct, driving the reaction to completion.[4] Performing the reaction at low temperature mitigates potential side reactions.

Step 2: Synthesis of this compound

Caption: Step 2: Sulfonium salt formation.

Protocol:

-

Dissolve the crude 2-bromoethyl trifluoromethanesulfonate (1.0 eq) and diphenyl sulfide (1.1 eq) in toluene.

-

Reflux the reaction mixture for 12-18 hours, during which time a precipitate will form.

-

Cool the mixture to room temperature and add diethyl ether to facilitate further precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.[5]

Trustworthiness: This two-step, one-pot modification (using the crude intermediate) is an efficient and scalable method for the preparation of the title compound. The final product is a stable solid that can be stored for extended periods.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound is broad, with notable applications in the construction of various heterocyclic systems that are prevalent in medicinal chemistry.

Synthesis of Imidazolinium Salts: Precursors to N-Heterocyclic Carbenes (NHCs)

Imidazolinium salts are valuable precursors to N-heterocyclic carbenes (NHCs), which have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. The reaction of formamidines with this compound provides an efficient route to these important heterocycles.

Typical Experimental Protocol:

-

To a stirred solution of the desired formamidine (1.0 eq) and a hindered base such as diisopropylethylamine (2.5 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add this compound (1.25 eq).[1]

-

Reflux the reaction mixture for 1.5-3 hours.[1]

-

Cool the mixture to room temperature and reduce the solvent volume.

-

Add diethyl ether to precipitate the imidazolinium salt.

-

Collect the solid by filtration, wash with appropriate solvents (e.g., hot toluene, diethyl ether, water, then diethyl ether again), and dry in vacuo to yield the pure imidazolinium trifluoromethanesulfonate.[1]

Annulation Reactions for Heterocycle Synthesis

The in-situ generated diphenylvinylsulfonium triflate is a versatile C2-linker for the synthesis of a variety of saturated heterocycles, including morpholines, thiomorpholines, and piperazines. These structural motifs are common in many FDA-approved drugs.

Caption: Proposed mechanism for morpholine synthesis.

Synthesis of Spirocyclopropanes

This compound has been successfully employed in the synthesis of spirocyclopropanes from 1,3-dicarbonyl compounds. This transformation provides a practical route to these strained ring systems, which are valuable synthetic intermediates.

Typical Experimental Protocol:

-

To a mixture of the 1,3-dicarbonyl compound (1.0 eq) and powdered potassium carbonate in ethyl acetate at room temperature, add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the desired spirocyclopropane.

Conclusion: A Reagent of Broadening Utility

This compound has solidified its position as a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity as a precursor to diphenylvinylsulfonium triflate make it an attractive choice for the construction of complex molecular scaffolds. The applications highlighted in this guide, particularly in the synthesis of medicinally relevant heterocycles, underscore its significance in drug discovery and development. As research continues to uncover new transformations and applications, the importance of this powerful building block is set to grow.

References

-

Nambu, H., Ono, N., Hirota, W., Fukumoto, M., & Yakura, T. (2016). An efficient method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate. Chemical and Pharmaceutical Bulletin, 64(12), 1763–1768. [Link]

Sources

An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound for its effective application.

Introduction: A Versatile Building Block

This compound, often abbreviated as BDPST, is a stable, crystalline solid that has emerged as a key intermediate in the construction of complex molecular architectures.[1] Its utility lies in its role as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate, which is generated in situ. This reactivity makes BDPST a valuable tool for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₄BrF₃O₃S₂ | [2][3][4] |

| Molecular Weight | 443.30 g/mol | [2][3][4] |

| Appearance | White to off-white or grey to tan crystalline powder or amorphous solid | [1][2] |

| Melting Point | 85 - 92 °C | [2] |

| Solubility | Fully soluble in acetone, chloroform (CHCl₃), dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF). Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived solvents and non-polar ethereal solvents. | [1] |

| CAS Number | 247129-85-7 | [2][3][4] |

Molecular Structure and Crystallography

The molecular structure of this compound has been definitively characterized by X-ray crystallography. This analysis provides precise information on bond lengths, angles, and the overall three-dimensional arrangement of the atoms, confirming the ionic nature of the compound, which consists of a (2-bromoethyl)diphenylsulfonium cation and a trifluoromethanesulfonate anion.

An experimental and theoretical charge density analysis of a bromoethyl sulfonium salt has provided insights into the stereochemistry and electron density topology of the sulfonium group.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by strong absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions, the C-S bond, and the highly characteristic, strong vibrations of the trifluoromethanesulfonate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two phenyl groups. The ethyl group protons would appear as two distinct multiplets, likely triplets, in the aliphatic region. The protons on the carbon adjacent to the positively charged sulfur atom would be deshielded and appear further downfield compared to the protons on the carbon bearing the bromine atom.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon directly attached to the sulfur appearing at a distinct chemical shift. The two aliphatic carbons would also be clearly distinguishable. The trifluoromethyl carbon of the triflate anion would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which serves as a confirmation of its elemental composition.

-

Exact Mass: 441.95198 Da

-

Monoisotopic Mass: 441.95198 Da

Synthesis and Reactivity

This compound is typically synthesized in a two-step process.[1] The synthesis begins with the reaction of 2-bromoethanol with triflic anhydride in the presence of a base like pyridine to form 2-bromoethyl trifluoromethanesulfonate.[1] This intermediate is then reacted with diphenyl sulfide to yield the final product.[1]

The primary utility of this compound stems from its ability to act as a precursor for the in situ generation of diphenylvinylsulfonium triflate. This highly reactive species participates in a variety of chemical transformations, including:

-

Annulation reactions: For the synthesis of various heterocycles through processes like epoxidation, aziridination, and cyclopropanation.[1]

-

Synthesis of Imidazolinium Salts: It serves as a vinyl sulfonium salt precursor in the synthesis of imidazolinium salts.[1]

-

Sulfinylation reactions: The compound can be used as a reactant in sulfinylation reactions.[1]

Synthesis Workflow:

Caption: General two-step synthesis of this compound.

Handling, Storage, and Safety

As a potent alkylating agent, this compound should be handled with appropriate safety precautions.[1]

-

Hazard Classifications: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound. A dust mask is recommended for handling the solid.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place, away from moisture. The compound is reported to be stable at room temperature for over two years without significant decomposition.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its ability to generate a highly reactive vinyl sulfonium salt in situ, makes it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems. A thorough understanding of its physical properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

Sources

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate chemical structure

An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate: A Stable Precursor for Advanced Annulation Strategies

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical structure, synthesis, and core reactivity, with a focus on its strategic role as a stable precursor for the potent Michael acceptor, diphenylvinylsulfonium triflate. This document moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and provide field-proven protocols for its application.

Introduction: The Strategic Advantage of a Bench-Stable Precursor

In the realm of synthetic organic chemistry, particularly in the construction of complex heterocyclic and carbocyclic scaffolds, vinylsulfonium salts are exceptionally powerful reagents.[1] Their ability to act as C2 synthons through conjugate addition-type reactivity opens up a vast landscape of molecular possibilities.[1][2] However, many vinylsulfonium salts are unstable oils, limiting their practicality and shelf-life.

This compound emerges as a pivotal solution to this challenge. It is a stable, crystalline solid prized not for its direct reactivity, but for its function as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate.[3] This guide will elucidate the properties and applications of this reagent, demonstrating its value in generating reactive intermediates in situ for sophisticated annulation reactions crucial in medicinal chemistry and materials science.

Physicochemical Properties and Structural Analysis

The utility of this compound begins with its well-defined and stable physical form. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 247129-85-7 | [4][5] |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [5][6] |

| Molecular Weight | 443.30 g/mol | [6] |

| Appearance | White to grey/tan crystalline powder or amorphous solid | [4][5] |

| Melting Point | 85 - 90 °C | [5] |

| IUPAC Name | 2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | [6] |

| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF. Insoluble in petrol-derived and non-polar ethereal solvents. | [4] |

The molecule consists of a diphenylsulfonium cation with a 2-bromoethyl substituent, and a trifluoromethanesulfonate (triflate) anion. The triflate is an exceptional leaving group, a feature critical to the compound's primary reactivity pathway, while the bromoethyl group provides the structural framework for elimination.[3] Experimental and theoretical charge density analysis has provided deep insights into the stereochemistry and electron density of the sulfonium group, noting that the hydrogen atoms on the carbon adjacent to the positively charged sulfur are acidic.[4][6]

Synthesis, Stability, and Safe Handling

The synthesis of this compound is a robust and straightforward two-step process, making it readily accessible.[4]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromoethyl Trifluoromethanesulfonate This initial step involves the esterification of 2-bromoethanol. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of triflic anhydride.[3]

-

Dissolve 2-bromoethanol in a suitable anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add a non-nucleophilic base, such as pyridine, to the solution. This is critical to neutralize the triflic acid byproduct, driving the reaction to completion.[3][4]

-

Slowly add triflic anhydride to the stirred solution.

-

Allow the reaction to proceed until completion (monitor by TLC).

-

The resulting 2-bromoethyl triflate is typically used in the next step without extensive purification.[4]

Step 2: Formation of the Sulfonium Salt The second step is an S_N2 reaction where the sulfur atom of diphenyl sulfide displaces the newly installed triflate group.[3]

-

Dissolve the crude 2-bromoethyl triflate from Step 1 in a solvent such as toluene.

-

Add diphenyl sulfide to the solution.

-

Reflux the mixture until the reaction is complete.[4]

-

Cool the solution, and induce precipitation of the product by adding a non-polar solvent like diethyl ether.[4]

-

Collect the resulting crystalline solid by filtration and dry in vacuo.

Stability and Storage

The final product is a bench-stable, free-flowing crystalline solid that can be stored at room temperature for over two years without significant decomposition.[1][4] This remarkable stability is its key advantage over its oily, less stable vinylsulfonium counterpart.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Due to its nature as a potent alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4][7]

Core Reactivity: In Situ Generation of Diphenylvinylsulfonium Triflate

The primary utility of this compound is its role as a precursor. In the presence of a base, it undergoes an elimination reaction to generate the highly reactive diphenylvinylsulfonium triflate in situ. This strategy provides the synthetic utility of the vinylsulfonium salt without the handling and stability issues.[1][3]

The causality is clear: the hydrogens on the carbon alpha to the positively charged sulfonium center are acidic. A base can readily abstract a proton, leading to the elimination of HBr and the formation of a vinyl group.

Caption: In Situ Generation of the Reactive Vinylsulfonium Salt.

Mechanism of Action in Annulation Reactions

Once generated, the diphenylvinylsulfonium salt functions as a potent Michael acceptor.[2] Its reactivity is driven by the strong electron-withdrawing capacity of the sulfonium group, which polarizes the vinyl double bond and makes the β-carbon highly electrophilic.

The general mechanism involves two key steps:

-

Conjugate Addition: A nucleophile attacks the β-carbon of the vinyl group.[1]

-

Sulfur Ylide Formation: This addition generates a transient sulfur ylide intermediate.[1][2]

This ylide is a versatile species that can undergo a variety of subsequent transformations, including intramolecular cyclizations, rearrangements, or electrophilic trapping, ultimately leading to the formation of diverse carbocyclic and heterocyclic ring systems.[1]

Caption: General Mechanism for Vinylsulfonium Salt Annulation.

Key Applications & Experimental Protocols

The true value of this compound is demonstrated in its wide range of synthetic applications.

Application 1: Synthesis of Imidazolinium Salts

This reagent is highly effective for the synthesis of N-heterocyclic carbene (NHC) precursors like imidazolinium salts.[4]

-

Setup: To a flame-dried flask under a nitrogen atmosphere, add N,N'-bis(2,6-diisopropylphenyl)formamidine (400 mg, 1.10 mmol) and anhydrous acetonitrile (8 mL).

-

Base Addition: Add diisopropylethylamine (0.48 mL, 2.75 mmol). The use of a non-nucleophilic base is crucial to promote the elimination reaction without competing in the conjugate addition.

-

Reagent Addition: Add this compound (610 mg, 1.38 mmol) to the stirred solution.

-

Reaction: Reflux the mixture for 1.5 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Reduce the solvent volume by approximately half via nitrogen overflow.

-

Add diethyl ether to induce precipitation. Stir until the precipitate is fully formed.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with hot toluene (100-110 °C), diethyl ether, water, and finally diethyl ether again. This specific washing sequence is designed to remove unreacted starting materials and inorganic salts effectively.

-

Dry the solid in vacuo to yield the pure imidazolinium salt (yields up to 90%).

-

Caption: Workflow for Imidazolinium Salt Synthesis.

Application 2: Annulation Reactions for Heterocycle Synthesis

The reagent serves as an annulation agent for a wide variety of heterocycles via processes like epoxidation, aziridination, and cyclopropanation.[4] For example, it reacts with 1,3-cycloalkanediones in the presence of a powdered base like potassium carbonate to afford spirocyclopropanes in high yields at room temperature.[3]

Application 3: Vinylation in Cross-Coupling Reactions

It has been demonstrated as a powerful vinylation reagent in Sonogashira cross-coupling reactions with terminal alkynes.[4] This represents the first application of this class of compound as a CH₂=CH₂ transfer source in such reactions, proceeding smoothly under Pd/Cu catalysis at room temperature to yield 1,3-enynes.[4]

Application 4: Polymer and Materials Science

Beyond traditional organic synthesis, this compound is an effective photoinitiator for cationic polymerization in UV-curable systems.[5] This application is vital in the coatings, adhesives, and printing industries, as well as in electronics manufacturing for the production of photoresists.[5]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that overcomes the inherent instability of vinylsulfonium salts. Its identity as a stable, crystalline, and easily handled solid allows for the reliable in situ generation of a potent reactive intermediate, broadening the accessibility of vinylsulfonium chemistry to a wider range of researchers. Its proven utility in synthesizing complex heterocycles, performing novel vinylations, and initiating polymerization underscores its versatility.

Future research may focus on expanding its application in bioconjugation, where the controlled formation of a reactive species in situ could offer advantages in the site-specific modification of biomolecules. Furthermore, the development of chiral versions of this reagent could pave the way for new asymmetric annulation methodologies, a field of continuous interest in drug discovery and development.

References

-

This compound | C15H14BrF3O3S2 | CID 25193077. PubChem. [Link]

-

Duong, V. K., & McGarrigle, E. M. APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry, Centre for Synthesis and Chemical Biology, University College Dublin. [Link]

-

Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. National Center for Biotechnology Information. [Link]

-

Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation. ResearchGate. [Link]

-

Cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles: synthesis of functionalized benzyl and homoallyl thioethers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Center for Biotechnology Information. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 247129-85-7 | this compound [fluoromart.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Synthesis, Reactivity, and Applications

Executive Summary

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a stable, crystalline solid that has emerged as a important and versatile reagent in modern organic synthesis.[1] Its true value is not in its direct reactivity but in its function as a convenient and storable precursor for the in situ generation of the highly reactive diphenylvinylsulfonium triflate.[1][2] This guide provides an in-depth examination of its synthesis, core reactivity, and diverse applications, ranging from the construction of complex heterocyclic architectures to its role in materials science as a potent photoinitiator. The protocols and mechanisms detailed herein are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with the necessary insights for successful application.

Introduction and Strategic Significance

In the pursuit of complex molecular targets, the modern synthetic chemist requires reagents that are not only effective but also robust, storable, and safe to handle. This compound meets these criteria, serving as a solid, air-stable precursor that liberates a powerful synthetic intermediate on demand.[2] The core utility of this compound stems from its ability to undergo base-mediated elimination to form diphenylvinylsulfonium triflate. This transient species is a highly potent Michael acceptor, readily engaging with a wide array of nucleophiles to facilitate annulation, cyclization, and vinylation reactions.[2][3][4]

This two-stage reactivity—storage as a stable precursor followed by controlled in situ activation—provides a significant advantage, circumventing the challenges associated with preparing and handling the more labile vinylsulfonium salt directly. This guide will elucidate the practical and mechanistic details that make this reagent a valuable tool in the synthetic chemist's arsenal.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [3][5][6] |

| Molecular Weight | 443.30 g/mol | [3][6][7] |

| CAS Number | 247129-85-7 | [3][5] |

| Appearance | White to tan crystalline powder/solid | [2][5] |

| Melting Point | 85 - 92 °C | [3][5] |

| Solubility | Insoluble in non-polar solvents (e.g., hexanes); Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. | [2][5] |

| Stability | Can be stored at room temperature for over two years without significant decomposition. | [2] |

Synthesis of the Reagent: A Self-Validating Protocol

The synthesis of this compound is a robust two-step process starting from commercially available materials.[2] The causality behind each step is critical for ensuring a high yield and purity of the final product.

Synthesis Workflow

Caption: Workflow for the two-step synthesis of the title reagent.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromoethyl Trifluoromethanesulfonate

-

Rationale: This step converts the poor leaving group of the alcohol (-OH) into an exceptionally labile triflate group (-OTf), activating the ethyl backbone for subsequent nucleophilic attack.[1] Pyridine is used as a non-nucleophilic base to neutralize the triflic acid byproduct, driving the reaction to completion.[1]

-

Procedure:

-

To a stirred solution of 2-bromoethanol in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add pyridine (1.1 equivalents).

-

Slowly add triflic anhydride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

-

The solvent is removed under reduced pressure. The resulting crude 2-bromoethyl triflate is a highly reactive intermediate and is typically used in the next step without further purification.[2]

-

Step 2: Synthesis of this compound

-

Rationale: The sulfur atom of diphenyl sulfide acts as a potent nucleophile, displacing the triflate leaving group from the intermediate in a classic Sₙ2 reaction to form the stable sulfonium salt.[1]

-

Procedure:

-

Dissolve the crude 2-bromoethyl triflate from Step 1 in toluene.

-

Add diphenyl sulfide (1.0-1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The product will often begin to precipitate out of the hot toluene.

-

Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

The solid product is collected by filtration. To ensure purity, the precipitate is washed with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to tan solid under vacuum. The product is typically of sufficient purity (≥97%) for most applications.[3]

-

Core Reactivity: The Gateway to Vinylsulfonium Chemistry

The primary utility of this compound is its role as a precursor.[1] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), it undergoes an E2 elimination to generate the highly electrophilic diphenylvinylsulfonium triflate in situ.

Caption: In situ generation of the reactive vinylsulfonium intermediate.

This in situ generation is strategically advantageous because the vinylsulfonium salt itself is less stable and more difficult to handle and store than its bromoethyl precursor. This method provides a reliable way to access its powerful reactivity in a controlled manner.

Key Applications in Synthetic Chemistry

Synthesis of Heterocycles: Imidazolinium Salts

A prominent application is the synthesis of N-heterocyclic carbene (NHC) precursors, such as imidazolinium salts.[2]

Typical Experimental Protocol:

-

Rationale: This protocol demonstrates the annulation of a formamidine nucleophile with the in situ generated vinylsulfonium salt. DIPEA acts as the base to trigger the elimination, and acetonitrile is a suitable polar aprotic solvent.

-

Procedure:

-

To a stirred solution of N,N'-bis(2,6-diisopropylphenyl)formamidine (1.0 equivalent) and diisopropylethylamine (2.5 equivalents) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add this compound (1.25 equivalents) in one portion.

-

Heat the reaction mixture to reflux for 1.5 hours.

-

Cool the mixture to room temperature. Reduce the solvent volume by approximately half by passing a stream of nitrogen over the surface.

-

Add diethyl ether to the concentrated mixture and stir until a precipitate forms.

-

Collect the precipitate by filtration.

-

Self-Validating Wash Protocol: Wash the solid sequentially with hot toluene, diethyl ether, water, and finally diethyl ether again to remove impurities.

-

Dry the solid in vacuo to yield the desired 1,3-bis(2,6-diisopropylphenyl)imidazolinium trifluoromethanesulfonate as an amorphous powder.

-

Materials Science: Photoinitiation

In polymer chemistry, the compound serves as an effective photoinitiator for cationic polymerization, particularly in UV-curable systems for coatings, adhesives, and printing.[5] Upon exposure to UV light, it generates reactive species that initiate rapid polymerization, leading to efficient and durable curing processes.[5] Its high reactivity and solubility in organic formulations make it a preferred choice for modern manufacturing.[5]

Safety and Handling

As a potent alkylating agent precursor, this compound must be handled with appropriate care.[2]

| Hazard Type | GHS Classification & Statements | Recommendations |

| Skin Contact | Skin Irritant 2 (H315): Causes skin irritation.[7][8] | Wear nitrile gloves. Wash skin thoroughly after handling.[8] |

| Eye Contact | Eye Irritant 2 (H319): Causes serious eye irritation.[7][8] | Wear safety glasses or goggles.[8] |

| Inhalation | STOT SE 3 (H335): May cause respiratory irritation.[4][7] | Handle in a well-ventilated fume hood. Use a dust mask for handling large quantities.[2][4] |

| Storage | Not specified, but general chemical hygiene applies. | Store in a cool, dry place, sealed away from moisture.[6][9] |

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, gloves, and eye protection, is mandatory.[4]

Conclusion

This compound is a cornerstone reagent for accessing the versatile chemistry of vinylsulfonium salts. Its identity as a stable, easy-to-handle solid precursor that can be activated in situ under mild basic conditions provides a significant practical advantage for researchers. From the synthesis of complex heterocycles vital to pharmaceutical development to its role as a photoinitiator in advanced materials, this compound demonstrates broad utility. The robust protocols for its synthesis and application, grounded in a clear understanding of its reactivity, ensure its continued importance in the field of chemical science.

References

- Strategic Conversion of 2-Bromoethyl Trifluoromethanesulfonate to Sulfonium (B1226848) Salts. Benchchem.

- (2-BroMoethyl)

- (2-Bromoethyl)

- (2-Bromoethyl)

- This compound | C15H14BrF3O3S2 | CID 25193077. PubChem.

- This compound 247129-85-7. Tokyo Chemical Industry (India) Pvt. Ltd..

- (2-Bromoethyl)

- SAFETY DATA SHEET - (2-Bromoethyl)

- (2-溴乙基)二苯基锍三氟甲烷磺酸盐 | 247129-85-7. ChemicalBook.

- (2-Bromoethyl)

- MSDS of (2-Bromoethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 247129-85-7 | this compound [fluoromart.com]

- 3. This compound 97 247129-85-7 [sigmaaldrich.com]

- 4. (2-溴乙基)二苯基锍三氟甲磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

This guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction: A Versatile Precursor in Organic Chemistry

This compound is a stable, crystalline solid that serves as a key intermediate in a variety of organic transformations.[1] It is particularly valued as a precursor for the in situ generation of diphenylvinylsulfonium triflate, a highly reactive species used in the synthesis of diverse heterocyclic compounds.[2] The presence of both a bromine atom and an exceptionally good leaving group, the triflate, on a two-carbon backbone provides a unique platform for sequential reactions. This guide will delve into the primary synthetic pathway, offering a rationale for each step and providing detailed experimental procedures.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule can be logically broken down into two main transformations: the formation of the sulfonium salt and the introduction of the triflate counter-ion. A common and efficient approach involves a two-step process starting from readily available 2-bromoethanol.[2]

Core Strategy:

-

Esterification: Conversion of the hydroxyl group of 2-bromoethanol into a triflate ester. This is a critical step as the triflate group is a superior leaving group compared to bromide, enabling the subsequent nucleophilic attack by the sulfur atom of diphenyl sulfide.

-

Sulfonium Salt Formation: S-alkylation of diphenyl sulfide with the activated 2-bromoethyl trifluoromethanesulfonate.

This strategy is advantageous because it avoids the direct reaction of diphenyl sulfide with 1,2-dibromoethane, which can lead to a mixture of products and is generally less efficient. The use of triflic anhydride in the first step ensures a high-yielding conversion to the highly reactive triflate intermediate.

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step sequence.

Caption: Mechanism of 2-bromoethyl trifluoromethanesulfonate formation.

Experimental Protocol:

-

To a stirred solution of 2-bromoethanol in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add pyridine.

-

Slowly add triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified period.

-

The reaction is then quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-bromoethyl trifluoromethanesulfonate is often used in the next step without further purification. [2] Table 1: Reagent Quantities and Reaction Conditions for Step 1

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 2-Bromoethanol | 1.0 | Starting material | Ensure it is anhydrous. |

| Triflic Anhydride | 1.1 | Triflylating agent | Highly reactive and corrosive; handle with care. |

| Pyridine | 1.2 | Base | Scavenges the triflic acid byproduct. |

| Dichloromethane | - | Solvent | Must be anhydrous. |

| Temperature | 0 °C to RT | Control | Initial cooling controls the exothermic reaction. |

| Reaction Time | 1-2 hours | Completion | Monitor by TLC or LC-MS. |

Step 2: Synthesis of this compound

In the second step, the crude 2-bromoethyl trifluoromethanesulfonate is reacted with diphenyl sulfide to form the desired sulfonium salt. [2]This is a classic Sₙ2 reaction where the sulfur atom of diphenyl sulfide acts as the nucleophile.

Mechanism: The lone pair of electrons on the sulfur atom of diphenyl sulfide attacks the carbon atom bearing the triflate group. The triflate group, being an excellent leaving group, is displaced, resulting in the formation of the (2-bromoethyl)diphenylsulfonium cation with the triflate as the counter-ion. [1]

Caption: Sₙ2 mechanism for sulfonium salt formation.

Experimental Protocol:

-

Dissolve the crude 2-bromoethyl trifluoromethanesulfonate in a suitable solvent, such as toluene. [2]2. Add diphenyl sulfide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. [2]4. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling or with the addition of a less polar solvent like diethyl ether. [2]7. Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Reagent Quantities and Reaction Conditions for Step 2

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 2-Bromoethyl trifluoromethanesulfonate | 1.0 | Electrophile | Used crude from the previous step. |

| Diphenyl Sulfide | 1.0-1.2 | Nucleophile | Ensure purity. |

| Toluene | - | Solvent | Anhydrous conditions are preferred. |

| Temperature | Reflux | Reaction Rate | To overcome the activation energy. |

| Reaction Time | 2-4 hours | Completion | Monitor to avoid side reactions. |

Applications in Heterocycle Synthesis

The primary utility of this compound lies in its role as a precursor to diphenylvinylsulfonium triflate. This highly reactive intermediate is generated in situ by treatment with a base and is readily trapped by various nucleophiles to construct a wide array of heterocyclic systems, such as imidazolinium salts. [1][2]

Safety and Handling

-

Triflic anhydride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Bromoethanol is toxic and should be handled with care.

-

Diphenyl sulfide has an unpleasant odor.

-

The intermediate, 2-bromoethyl trifluoromethanesulfonate , is a potent alkylating agent and should be handled with caution.

Conclusion

The synthesis of this compound is a robust and efficient two-step process that provides access to a valuable reagent for organic synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably prepare this compound for use in the construction of complex molecular architectures. The strategic use of a triflate leaving group is key to the success of this synthetic route.

References

-

Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. Available at: [Link]

-

Synthetic Applications of Sulfonium Salts. PubMed Central. Available at: [Link]

-

phenyl vinyl sulfide. Organic Syntheses Procedure. Available at: [Link]

- A new method for preparing thioester compounds using sulfonium salts as raw materials. Google Patents.

-

Disulfide, diphenyl. Organic Syntheses Procedure. Available at: [Link]

-

diphenyl sulfide. Organic Syntheses Procedure. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Taylor & Francis Online. Available at: [Link]

-

Diphenyl disulfide. Wikipedia. Available at: [Link]

-

Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation. National Institutes of Health. Available at: [Link]

-

Diphenyl sulfide. PubChem. Available at: [Link]

-

Buy Trifluoromethanesulfonate. Net-Com. Available at: [Link]

-

Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Conversion of ion-pairing agents/counter ions. Bio-Works. Available at: [Link]

-

Triflic acid. Wikipedia. Available at: [Link]

-

Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Properties, Solubility, and Applications

Abstract

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a versatile and highly reactive sulfonium salt with significant applications in organic synthesis, particularly as a stable precursor for the in situ generation of diphenylvinylsulfonium triflate. Its utility in the formation of complex heterocyclic structures and in various coupling reactions makes a thorough understanding of its physicochemical properties, especially its solubility, crucial for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for the quantitative determination of its solubility, its synthesis, key applications, and essential safety and handling information.

Introduction: The Chemical Profile of a Versatile Reagent

This compound, with the CAS Number 247129-85-7, is a white to off-white crystalline or amorphous solid.[1][2] Its molecular structure, consisting of a diphenylsulfonium cation with a 2-bromoethyl substituent and a trifluoromethanesulfonate (triflate) anion, imparts a unique combination of stability and reactivity. The triflate anion is an excellent leaving group, which is key to many of the compound's synthetic applications.[3]

Key Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | |

| Molecular Weight | 443.30 g/mol | |

| Appearance | White to almost white or grey to tan amorphous solid/powder to crystal | [1] |

| Melting Point | 85 - 92 °C | [2] |

| Purity | Typically ≥ 97-98% (by HPLC) | [2] |

The compound is noted for its thermal stability, allowing for storage at room temperature for extended periods without significant degradation.[1] This stability, combined with its potent reactivity in solution, makes it a valuable reagent in the modern synthetic chemist's toolkit.

Solubility Profile: A Guide for Practical Application

The solubility of this compound is a critical parameter for its effective use in chemical reactions. The polarity imparted by the sulfonium cation and the triflate anion dictates its solubility behavior in various organic solvents.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound can be summarized as follows:

| Solvent Category | Solubility | Example Solvents | Reference(s) |

| Polar Aprotic | Fully Soluble | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |

| Chlorinated | Fully Soluble | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | [1] |

| Polar Protic | Fully Soluble | Ethanol (EtOH), Methanol (MeOH) | [1] |

| Ethereal | Fully Soluble | Tetrahydrofuran (THF) | [1] |

| Aqueous Mixtures | Partially Soluble | THF:H₂O (2:1) | [1] |

| Non-polar Ethereal | Insoluble | Diethyl ether | [1] |

| Hydrocarbon | Insoluble | Petrol-derived solvents (e.g., hexanes) | [1] |

The high solubility in polar organic solvents is attributed to the ionic nature of the sulfonium salt. The trifluoromethanesulfonate moiety is known to enhance solubility in such environments.[2]

Quantitative Solubility Determination: An Experimental Protocol

To date, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely published. For researchers requiring precise concentrations for kinetic studies, process development, or crystallization work, experimental determination is necessary. The following is a robust protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of an organic salt.[4][5]

Objective: To determine the quantitative solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Protocol Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

To a series of vials, add a measured volume of the selected solvent.

-

Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the standard solutions and the filtered saturated sample solutions by HPLC.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Using the calibration curve, determine the concentration of this compound in the saturated sample solutions.

-

-

Data Reporting:

-

The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Report the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis of this compound

The synthesis of this sulfonium salt is typically achieved in a two-step process starting from commercially available materials.[1]

Synthesis Pathway Diagram:

Caption: Two-step synthesis of the title compound.

Synthetic Procedure Overview:

-

Formation of 2-Bromoethyl Triflate: 2-Bromoethanol is reacted with triflic anhydride in the presence of a base, such as pyridine, in a solvent like dichloromethane (CH₂Cl₂). This reaction forms the highly reactive intermediate, 2-bromoethyl triflate.[1][3]

-

Formation of the Sulfonium Salt: The crude 2-bromoethyl triflate is then reacted directly with diphenyl sulfide in a suitable solvent, such as refluxing toluene. The sulfur atom of diphenyl sulfide acts as a nucleophile, displacing the triflate group to form the desired this compound. The product is typically isolated by precipitation from a non-polar solvent like diethyl ether.[1][3]

Key Applications in Organic Synthesis

This compound is primarily valued as a stable, solid precursor for the in situ generation of diphenylvinylsulfonium triflate. This highly reactive intermediate participates in a wide range of synthetic transformations.

Key Reaction Types:

-

Precursor to Diphenylvinylsulfonium Triflate: In the presence of a base, this compound undergoes elimination to form diphenylvinylsulfonium triflate, which is a potent Michael acceptor.

-

Synthesis of Heterocycles: It is used as an annulation reagent for the synthesis of various heterocycles, including imidazolinium salts.[1] This is achieved through reactions with nucleophiles like formamidines.[1]

-

Vinylation Reagent: It can serve as a source for the "CH=CH₂" group in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira couplings with terminal alkynes to produce 1,3-enynes.[6]

-

Other Applications: The reagent is also employed in sulfinylation, cyclization, and annulation reactions.[7] Additionally, it finds use as a photoinitiator in cationic polymerization for coatings and adhesives and in the manufacturing of photoresists for electronics.[2]

Application Workflow Diagram:

Caption: Major synthetic routes utilizing the title compound.

Safety and Handling

As a potent alkylating agent, this compound must be handled with appropriate care.[1]

GHS Hazard Information: [8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95 dust mask).

Handling and Storage:

-

Store at room temperature in a dry, well-ventilated place.[2]

-

Keep the container tightly closed.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a reagent of significant value in contemporary organic synthesis. Its broad solubility in common polar organic solvents facilitates its use in a variety of reaction conditions. While quantitative solubility data remains to be extensively published, the provided experimental protocol offers a clear pathway for its determination, empowering researchers to optimize their synthetic methodologies. A thorough understanding of its synthesis, reactivity as a vinylsulfonium salt precursor, and proper handling procedures is essential for its safe and effective application in the development of novel molecules and materials.

References

-

Bedia, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5092-5104. Retrieved from [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2021). Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate. Organic Letters. Retrieved from [Link]

-

CORE. (n.d.). THE STEREOCHEMISTRY OF SULFONIUM SALTS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic Applications of Sulfonium Salts. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:247129-85-7. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Retrieved from [Link]

Sources

- 1. 247129-85-7 | this compound [fluoromart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (2-ブロモエチル)ジフェニルスルホニウムトリフルオロメタンスルホン酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C15H14BrF3O3S2 | CID 25193077 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Stability and Storage of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: Principles and Protocols

Introduction

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a versatile and valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a stable, crystalline precursor to the more reactive diphenylvinylsulfonium triflate, which is generated in situ for a variety of synthetic transformations, including annulations, epoxidations, and aziridinations.[1] As a potent alkylating agent, its efficacy and the reproducibility of experimental outcomes are intrinsically linked to its stability and proper handling. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of sulfonium salt chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent and seek to ensure its integrity and performance.

Core Stability Profile

This compound is generally regarded as a "bench-stable" crystalline solid.[2][3] This ambient stability is a significant practical advantage over its more reactive vinyl counterpart, which is often an unstable oil. One supplier notes that the compound can be stored at room temperature for over two years without significant decomposition or loss of reactivity. However, its long-term stability is contingent on stringent control of environmental factors, primarily moisture, temperature, and light.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 247129-85-7 | [4] |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [4] |

| Molecular Weight | 443.30 g/mol | [4] |

| Appearance | White to off-white or grey to tan amorphous solid/powder to crystal | [1] |

| Melting Point | 85-92 °C |

Critical Factors Influencing Stability and Degradation Pathways

The stability of this compound is dictated by its susceptibility to nucleophilic attack and elimination reactions. The positively charged sulfur atom renders adjacent carbons electrophilic and the protons on the α-carbon acidic.

Moisture and Hydrolysis: The Primary Concern

To mitigate hydrolysis, the following workflow is essential:

Caption: Potential degradation pathways.

Chemical Incompatibilities

The reactivity of this compound necessitates careful consideration of its compatibility with other reagents.

Table of Incompatible Substances:

| Incompatible Class | Examples | Rationale for Incompatibility |

| Strong Bases | Hydroxides, alkoxides, organolithiums | Promote the elimination of HBr to form diphenylvinylsulfonium triflate. Stronger bases can lead to uncontrolled and rapid decomposition. |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | The sulfide moiety is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, altering the reactivity of the compound. |

| Acids | Strong mineral acids | While sulfonium salts are generally stable in acidic media, strong acids could potentially catalyze decomposition pathways, though specific mechanisms are not well-documented. |

| Acid Chlorides & Anhydrides | Acetyl chloride, acetic anhydride | These reagents can react with trace moisture to generate strong acids (e.g., HCl), which can then act as catalysts for decomposition. |

Recommended Storage and Handling Protocols

Based on the stability profile, the following protocols are recommended for maintaining the integrity of this compound.

Long-Term Storage Protocol

-

Container: Store the compound in its original, tightly sealed container. For smaller quantities, transfer to a vial with a PTFE-lined cap.

-

Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen.

-

Location: Place the sealed container in a desiccator to provide a secondary barrier against moisture.

-

Temperature: Store the desiccator in a refrigerator at a controlled temperature, ideally between 2-8°C.

-

Light: Ensure the storage location is dark.

Handling Protocol for Experimental Use

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox with a low-moisture and low-oxygen atmosphere. If a glovebox is unavailable, use a Schlenk line and handle the compound under a positive pressure of inert gas.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Glassware and Solvents: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere. Use only anhydrous solvents for reactions.

-

Weighing: If weighing outside of a glovebox, do so quickly and in a dry environment. Minimize the time the container is open to the atmosphere.

-

Disposal: Quench any residual material carefully with a suitable solvent before disposal. Dispose of the waste in accordance with local regulations.

Conclusion

This compound is a robust and highly useful synthetic precursor. Its "bench-stable" nature is a significant asset, but this stability is not absolute. By understanding the fundamental chemical principles that govern its potential degradation pathways—namely hydrolysis, thermal elimination, and photolysis—researchers can implement effective storage and handling protocols. Adherence to the recommendations outlined in this guide, particularly the rigorous exclusion of moisture and storage in a cool, dark, and inert environment, will ensure the long-term integrity and reactivity of this important reagent, leading to more reliable and reproducible synthetic outcomes.

References

-

Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link]

-

IBM Research. (2002). Photochemistry of Triarylsulfonium Salts for JACS. [Link]

-

MDPI. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(4), 738. [Link]

-

PubChem. This compound. [Link]

-

UCD School of Chemistry. APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. [Link]

-

SPIE Digital Library. (1990). Polymer effects on the photochemistry of triarylsulfonium salts. Advances in Resist Technology and Processing VII. [Link]

-

Taylor & Francis Online. (1990). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 183(1), 285-295. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

UCL Discovery. (2019). Sulfonium Salts for the Synthesis of PET Tracers. [Link]

-

PubMed. (2016). Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross-Coupling. Angewandte Chemie International Edition, 55(7), 2564–2568. [Link]

-

ACS Publications. (2014). Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Bicyclic N-Heterocycles. The Journal of Organic Chemistry, 79(21), 10226–10239. [Link]

-

ACS Publications. (2022). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry, 87(15), 10041–10050. [Link]

-

ACS Publications. (2021). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 23(15), 5896–5900. [Link]

-

PubMed Central. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(38), 6135-6153. [Link]

-

PubMed. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Chemistry–A European Journal, e202402768. [Link]

-

ResearchGate. (2022). Sulfonium cations as versatile strongly π-acidic ligands. Chemical Science, 13(16), 4770–4775. [Link]

-

ResearchGate. (2025). PART II. COMMON-ION EFFECT AND THE ION-PAIR MECHANISM IN THE SOLVOLYSIS OF DIMETHYL-t-BUTYL SULPHONIUM SALTS. [Link]

-

ResearchGate. (2025). Synthetic Applications of Sulfonium Salts. [Link]

-

ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

-

NETZSCH Analyzing & Testing. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

Sources

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate safety data sheet (SDS)

An In-Depth Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate for Advanced Synthesis and Material Science

Introduction: A Versatile and Stable Reagent for Modern Chemistry

This compound, hereafter referred to as BDT, is a stable, crystalline solid that has emerged as a cornerstone reagent for chemists and material scientists.[1] While its structure may appear complex, its utility lies in its remarkable capacity to serve as a robust precursor to the highly reactive diphenylvinylsulfonium triflate intermediate.[2] This guide, designed for researchers and drug development professionals, moves beyond a standard safety data sheet to provide a comprehensive understanding of BDT's properties, core reactivity, and its practical application in both organic synthesis and polymer chemistry. We will explore the mechanistic rationale behind its use, detail protocols for its safe and effective implementation, and provide the necessary data to integrate this powerful tool into your research endeavors.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application. BDT is typically supplied as a grey to tan amorphous solid or a white crystalline powder, exhibiting excellent stability; it can be stored at room temperature for over two years with no significant degradation.[2][3] Its solubility profile is a key practical consideration, being largely insoluble in non-polar solvents but readily soluble in a range of polar organic solvents, which facilitates its use in diverse reaction media.[2]

Chemical Structure

The structure of BDT features a diphenylsulfonium cation paired with a trifluoromethanesulfonate (triflate) anion. The triflate is an excellent leaving group, a property central to the reagent's reactivity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 247129-85-7 | [3] |

| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | [3][4] |

| Molecular Weight | 443.30 g/mol | [4] |

| Appearance | White crystalline powder or grey to tan amorphous solid | [2][3] |

| Melting Point | 85 - 92 °C | [3] |

| Solubility | Insoluble in non-polar solvents; Soluble in Acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, THF | [2] |

Section 2: Core Reactivity - The In Situ Generation of a Powerful Intermediate

The principal value of BDT in organic synthesis is not its direct reactivity but its function as a stable, solid precursor for the in situ generation of diphenylvinylsulfonium triflate.[1][2] This transformation is typically achieved by treating BDT with a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The base abstracts an acidic proton from the carbon adjacent to the positively charged sulfur atom, leading to the elimination of HBr and the formation of the highly electrophilic vinylsulfonium salt.

This intermediate is a potent Michael acceptor and dienophile, readily participating in a host of reactions with nucleophiles. Its transient nature is advantageous, as it is generated directly in the reaction flask, avoiding the handling of a less stable reagent.

Caption: In situ generation of diphenylvinylsulfonium triflate from BDT.

Section 3: Applications in Synthetic Chemistry

The versatility of the in situ generated vinylsulfonium salt makes BDT a valuable reagent for constructing complex molecular architectures.

Synthesis of Heterocycles

BDT is widely used for synthesizing various heterocyclic systems.[2] A prominent example is the formation of imidazolinium salts from formamidines.[2] This reaction showcases the power of BDT in creating valuable structural motifs for applications such as N-heterocyclic carbene (NHC) ligands.

Exemplary Protocol: Synthesis of an Imidazolinium Salt

-

Inert Atmosphere: To a solution of N,N'-bis(2,6-diisopropylphenyl)formamidine (1.0 eq) and diisopropylethylamine (2.5 eq) in anhydrous acetonitrile, add BDT (1.25 eq) under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen.

-

Reaction: Heat the mixture to reflux for 1.5 hours. The elevated temperature facilitates the elimination and subsequent cyclization reaction.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half.

-

Precipitation: Add diethyl ether to the concentrated mixture and stir until a precipitate forms. The imidazolinium salt product is typically insoluble in ether, allowing for straightforward isolation by filtration.

Carbon-Carbon Bond Formation

BDT serves as an efficient source for a 'CH₂CH₂' unit in cross-coupling reactions.[2] It has been successfully employed as a vinylation reagent in Sonogashira cross-coupling reactions with terminal alkynes, proceeding smoothly under Palladium/Copper catalysis at room temperature to yield 1,3-enynes.[2] This application provides a significant advantage over using gaseous ethylene or other less convenient vinylating agents.

Other Key Applications

The reagent is also instrumental in:

-

Annulation Reactions: Building new rings onto existing molecular scaffolds.[2]

-

Cyclization Reactions: Forming cyclic compounds from acyclic precursors.

-